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Introduction

The three-dimensional structure of RNA is a critical determinant of its function, influencing
everything from gene expression and regulation to catalytic activity. Traditional methods for
RNA structure analysis provide population-level averages, masking the inherent heterogeneity
of RNA structures within individual cells. The advent of single-cell technologies, coupled with
chemical probing techniques, now allows for the high-resolution analysis of RNA structuromes
at the single-cell level. This application note details the use of NAI-N3 (2-methylnicotinic acid
imidazolide azide) in a method called single-cell Structure Probing of RNA Transcripts (sc-
SPORT) to simultaneously determine transcript secondary structure and abundance in
individual cells.[1]

NAI-N3 is a cell-permeable SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension)
reagent that acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides.[2][3]
The addition of an azide (-N3) group allows for the subsequent biotinylation of modified RNA
molecules via click chemistry, enabling their enrichment and analysis.[2][4] The sc-SPORT
method leverages NAI-N3 probing to introduce mutations during reverse transcription, which
are then identified by next-generation sequencing to infer RNA secondary structure.[5] This
powerful technigue opens new avenues for understanding the role of RNA structure in cellular
processes, identifying novel therapeutic targets, and developing innovative drug discovery
strategies.[5][6][7][8]
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Principle of the Method

The sc-SPORT method using NAI-N3 is a multi-step process that begins with the treatment of
single cells with the chemical probe. The NAI-N3 reagent permeates the cell membrane and
acylates accessible RNA regions. Following cell lysis and RNA extraction, the azide-modified
RNA is biotinylated. Subsequent library preparation steps, including reverse transcription and
PCR amplification, are performed. During reverse transcription, the sites of NAI-N3
modification cause the reverse transcriptase to introduce mutations. These mutations are then
identified through deep sequencing, and their frequency is used to calculate a "reactivity score"
for each nucleotide, which is indicative of its structural flexibility.

Applications in Research and Drug Development

The ability to probe RNA structure at the single-cell level has significant implications for various
research and drug development areas:

¢ Understanding Disease Mechanisms: By comparing the RNA structuromes of healthy and
diseased cells, researchers can identify structural alterations that contribute to disease
pathogenesis.[6][7][8]

» Target Identification and Validation: RNA structures, particularly those that are dynamically
regulated, represent a novel class of therapeutic targets. sc-SPORT can be used to identify
and validate these structural targets in relevant cell populations.[5][6][7][8]

» Drug Mechanism of Action Studies: The effect of a drug candidate on the RNA structurome
can provide insights into its mechanism of action and potential off-target effects.

» Biomarker Discovery: Cell-type-specific RNA structural signatures could serve as novel
biomarkers for disease diagnosis, prognosis, and patient stratification.

e Analysis of Cellular Heterogeneity: sc-SPORT allows for the investigation of how RNA
structure varies between individual cells within a population, providing a deeper
understanding of cellular heterogeneity in development and disease.[1]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1144855?utm_src=pdf-body
https://www.benchchem.com/product/b1144855?utm_src=pdf-body
https://www.benchchem.com/product/b1144855?utm_src=pdf-body
https://www.researchgate.net/publication/378733776_Multi-condition_and_multi-modal_temporal_profile_inference_during_mouse_embryonic_development
https://www.pythiabio.com/post/the-beginners-guide-to-single-cell-rna-seq-data-analysis-essential-plot-types
https://github.com/noahpieta/scSPORT
https://pubmed.ncbi.nlm.nih.gov/38844628/
https://www.researchgate.net/publication/378733776_Multi-condition_and_multi-modal_temporal_profile_inference_during_mouse_embryonic_development
https://www.pythiabio.com/post/the-beginners-guide-to-single-cell-rna-seq-data-analysis-essential-plot-types
https://github.com/noahpieta/scSPORT
https://www.researchgate.net/figure/Sc-SPORT-can-identify-RNA-structures-of-18S-rRNA-a-Pseudobulk-reactivity-of-18S-rRNA-in_fig4_377156619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

This section provides a detailed protocol for single-cell RNA structure analysis using NAI-N3,
based on the sc-SPORT method.

l. In-cell RNA Modification with NAI-N3

o Cell Preparation: Isolate single cells using a method of choice (e.qg., fluorescence-activated
cell sorting, microfluidics).

¢ NAI-N3 Treatment:
o Resuspend cells in a suitable buffer.

o Add NAI-N3 to a final concentration of 25 mM or 50 mM. A DMSO control should be run in
parallel.[5]

o Incubate at 37°C for a predetermined time (optimization may be required, but 10 minutes
is @ common starting point for in vitro probing).[5]

o Cell Lysis: Immediately lyse the cells to stop the modification reaction and release the RNA.

Il. Library Preparation (sc-SPORT Workflow)

The library preparation for sc-SPORT is a specialized low-input protocol. The following is a
generalized workflow; for specific reagent and kit recommendations, refer to the original
publication.

RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing.

¢ Poly(A)+ RNA Enrichment: Enrich for messenger RNA (mMRNA) using oligo(dT) magnetic
beads.

o Reverse Transcription (RT): Perform reverse transcription using a reverse transcriptase such
as SuperScript I, which has been shown to result in high mutation rates at NAI-N3
modification sites.[5] This step incorporates a unique molecular identifier (UMI) to account for
PCR duplicates.

» PCR Amplification: Amplify the cDNA to generate a sufficient quantity for sequencing.
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 Library Quantification and Sequencing: Quantify the final library and perform high-throughput
sequencing.

Data Presentation

Quantitative data from sc-SPORT experiments are typically presented as reactivity scores or
mutation rates for each nucleotide. This data can be summarized in tables for comparison
across different conditions or cell types.

Reactivity Reactivity

Nucleotide Fold
Gene . Score (Cell Score (Cell p-value
Position Change
Type A) Type B)
ACTB 154 0.85 0.23 3.70 <0.01
GAPDH 212 0.15 0.78 0.19 <0.05
18S rRNA 1250 0.92 0.95 0.97 >0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Analysis Pipeline

The computational analysis of sc-SPORT data involves several steps to process the raw
sequencing reads and calculate RNA structure information.

e Preprocessing: Raw sequencing reads are trimmed to remove adapter sequences and low-
quality bases.

e Alignment: Reads are aligned to a reference transcriptome.

o Mutation Rate Calculation: The number of mutations at each nucleotide position is counted.
The bam-readcount tool is suitable for this purpose. The mutation rate is then calculated as
the number of mutations divided by the total coverage at that position.

e Reactivity Score Calculation: The raw mutation rates are normalized to generate reactivity
scores. This typically involves subtracting the background mutation rate (from the DMSO
control) and normalizing the data.
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o Downstream Analysis: The reactivity scores can be used for various downstream analyses,

including:
o Secondary structure prediction using software like RNAstructure.
o Differential structure analysis between cell populations.

o Correlation of RNA structure with gene expression and other cellular features.

Mandatory Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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